4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile
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Overview
Description
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a dioxolane ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be employed in the development of new materials and polymers.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is largely dependent on its chemical structure. The dioxolane ring can participate in various chemical reactions, acting as a protecting group or a reactive intermediate. The benzonitrile moiety can interact with biological targets, potentially influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxolan-2-yl)benzonitrile
- 4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzaldehyde
- 4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzoic acid
Uniqueness
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is unique due to the combination of the dioxolane ring and the benzonitrile moietyThe presence of the ethoxy linker further enhances its versatility in chemical synthesis and potential biological interactions .
Properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-9-10-1-3-11(4-2-10)14-6-5-12-15-7-8-16-12/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHZCYISJQUJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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